molecular formula C17H12N4O3 B3746027 2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide

2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide

Cat. No. B3746027
M. Wt: 320.30 g/mol
InChI Key: YUFOEVKDDHTWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide, also known as CIH, is a synthetic compound with potential applications in scientific research. CIH is a hydrazone derivative of indole-2-carboxylic acid and has been studied for its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide is not fully understood. However, studies have shown that 2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide induces apoptosis in cancer cells by activating the caspase pathway. Caspases are enzymes that play a key role in apoptosis. 2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide has been shown to have several biochemical and physiological effects. Studies have shown that 2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide has also been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide in lab experiments is its potential as an anticancer agent. 2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide has been shown to exhibit cytotoxicity against a variety of cancer cell lines, making it a promising candidate for further investigation. However, one limitation of using 2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide in lab experiments is its toxicity. 2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide has been found to be toxic to normal cells at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide. One area of investigation is the development of more potent and selective analogs of 2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide. Another area of research is the investigation of the mechanism of action of 2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide. Understanding the mechanism of action of 2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide may lead to the development of more effective anticancer agents. Finally, further studies are needed to evaluate the safety and efficacy of 2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide in animal models and in clinical trials.

Scientific Research Applications

2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide has been investigated for its potential as an anticancer agent. Studies have shown that 2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide exhibits cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide has been found to inhibit the growth of tumors in animal models.

properties

IUPAC Name

2-(4-cyanophenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3/c18-9-11-5-7-12(8-6-11)24-10-15(22)20-21-16-13-3-1-2-4-14(13)19-17(16)23/h1-8,19,23H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFOEVKDDHTWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)COC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Cyanophenoxy)acetic acid, (2-oxo-1,2-dihydroindol-3-ylidene)hydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide
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2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide
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2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide
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2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide
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2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide
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2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide

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